Boc-Asn-ONp
Overview
Description
Boc-Asn-ONp, also known as Nα-Boc-L-asparagine 4-nitrophenyl ester, is a compound with the empirical formula C15H19N3O7 and a molecular weight of 353.33 . It is used in peptide synthesis .
Synthesis Analysis
Boc-Asn-ONp can be synthesized from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
Boc-Asn-ONp contains a total of 44 bonds, including 25 non-H bonds, 11 multiple bonds, 9 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aliphatic primary amide, 1 aliphatic (thio-) carbamate, and 1 nitro group .
Chemical Reactions Analysis
The crystallization mechanism of Boc-Asn-ONp has been investigated using NMR spectroscopy. The behavior of Boc-Asn-ONp molecules in under- and supersaturated solutions was observed .
Physical And Chemical Properties Analysis
It is a powder at room temperature and is soluble in water or 1% acetic acid .
Scientific Research Applications
Substrate specificity of an actively assembling amyloid catalyst : This study found that in the presence of Zn2+, the catalytic, amyloid-forming peptide Ac‐IHIHIQI‐NH2 exhibited enhanced selectivity for hydrophobic p‐nitrophenyl ester substrates while self-assembling. The hydrophobic substrate Z‐L‐Phe‐ONp was converted more effectively compared to Boc‐L‐Asn‐ONp, indicating that Boc‐L‐Asn‐ONp might be used in related biochemical contexts (Heier et al., 2017).
Usefulness of the Peptide Segment Separation Method for Asparagine-Rich Protein Syntheses : This research demonstrates the effectiveness of the peptide segment separation method for synthesizing Asn-rich proteins. The study synthesizes various peptides, including Boc–(Asn–Ala–Asn–Pro)n–OBzl, highlighting the role of Boc-Asn in peptide synthesis (Narita et al., 1990).
Synthesis of a Glycosylated Peptide Thioester by the Boc Strategy : This study demonstrates the synthesis of a chitobiosylated peptide thioester using the t-butoxycarbonyl (Boc) strategy. Boc-Asn carrying benzyl-protected chitobiose was introduced during the Boc solid-phase method, suggesting the role of Boc-Asn in glycosylation processes (Haginoya et al., 2006).
Solid phase synthesis of a cyclic peptide derived from a curaremimetic toxin : This research synthesized a cyclic peptide, which includes the β-turn inducing Pro-Asn moiety. The peptide was prepared and cyclized on a solid phase, starting from Boc-Asp-OFm linked to a resin, suggesting the importance of Boc-Asn in the synthesis of cyclic peptides (Tromelin et al., 1992).
Development of novel active acceptors for the transglycosylation reaction : This study synthesized various acceptors, including Boc-Asn-GlcNAc, for the resolution of oligosaccharides in glycopeptides, indicating a potential application of Boc-Asn in oligosaccharide analysis (Min et al., 2011).
Future Directions
properties
IUPAC Name |
(4-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7/c1-15(2,3)25-14(21)17-11(8-12(16)19)13(20)24-10-6-4-9(5-7-10)18(22)23/h4-7,11H,8H2,1-3H3,(H2,16,19)(H,17,21)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPXDJMULQXGDD-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884092 | |
Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Asn-ONp | |
CAS RN |
4587-33-1 | |
Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-L-asparagine 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4587-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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